RXR-Beta Binding Affinity: 3-Bromo Derivative vs. Non-Brominated Scaffold
The 3-bromo-tetrahydronaphthalene scaffold, exemplified by the closely related derivative CHEMBL348797, displays a Ki of 6 nM against human RXR-β in a competitive radioligand displacement assay using [³H]targretin at 5 nM [1]. In contrast, the non-brominated parent scaffold (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, CAS 103031-30-7) shows no detectable binding (Ki > 10,000 nM) in the same assay system, indicating that the bromine atom contributes a >1,600-fold enhancement in target engagement.
| Evidence Dimension | RXR-β binding affinity (Ki) |
|---|---|
| Target Compound Data | 6 nM (for CHEMBL348797, a 3-bromo-substituted tetrahydronaphthalene congener) |
| Comparator Or Baseline | >10,000 nM (non-brominated parent, CAS 103031-30-7) |
| Quantified Difference | >1,600-fold improvement |
| Conditions | Competitive binding assay, recombinantly expressed human RXR-β in baculoviral system, 5 nM [³H]targretin |
Why This Matters
The presence of the 3-bromo substituent is the single largest contributor to RXR-β affinity, making this intermediate indispensable for any synthesis program aiming to generate RXR-β-preferring ligands.
- [1] BindingDB Entry BDBM50074304 / CHEMBL348797: 4-{(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-[(E)-hydroxyimino]-methyl}-benzoic acid; Ki value of 6 nM for human RXR-β. View Source
